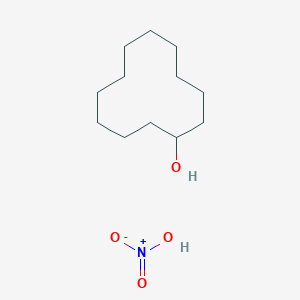![molecular formula C11H23NO2Si2 B14595813 4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine CAS No. 61222-38-6](/img/structure/B14595813.png)
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 3-ethynyl-1,1,3,3-tetramethyldisiloxanyl group. This compound is of interest due to its unique structural properties, which combine the characteristics of morpholine and disiloxane groups, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine typically involves the reaction of morpholine with a suitable disiloxane precursor. One common method is the hydrosilylation of an alkyne with a disiloxane compound, followed by the introduction of the morpholine ring. The reaction conditions often require the use of a catalyst, such as platinum or rhodium complexes, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Trimethylsilyl)methyl]morpholine
- 4-[(3-Phenyl)methyl]morpholine
- 4-[(3-Methyl)methyl]morpholine
Uniqueness
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine is unique due to the presence of the ethynyl and disiloxane groups, which confer distinct chemical reactivity and biological activity compared to other morpholine derivatives. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61222-38-6 |
|---|---|
Molecular Formula |
C11H23NO2Si2 |
Molecular Weight |
257.48 g/mol |
IUPAC Name |
[dimethyl(morpholin-4-ylmethyl)silyl]oxy-ethynyl-dimethylsilane |
InChI |
InChI=1S/C11H23NO2Si2/c1-6-15(2,3)14-16(4,5)11-12-7-9-13-10-8-12/h1H,7-11H2,2-5H3 |
InChI Key |
OOJXAWHNLHEYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CN1CCOCC1)O[Si](C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)

![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)





![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)




